Di(1-adamantyl)-n-butylphosphine hydriodide

Catalog No.
S3318012
CAS No.
714951-87-8
M.F
C24H40IP
M. Wt
486.5
Availability
In Stock
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Di(1-adamantyl)-n-butylphosphine hydriodide

CAS Number

714951-87-8

Product Name

Di(1-adamantyl)-n-butylphosphine hydriodide

IUPAC Name

bis(1-adamantyl)-butylphosphane;hydroiodide

Molecular Formula

C24H40IP

Molecular Weight

486.5

InChI

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H

InChI Key

IBXHWLZKSOGUFS-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Catalysis

da-BPhy demonstrates promise as a ligand in various catalytic reactions. Here are some specific examples:

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the production of chiral molecules with desired handedness. da-BPhy's steric hindrance can be advantageous in certain asymmetric reactions, promoting selectivity for one enantiomer over the other. Studies have shown its effectiveness in palladium-catalyzed allylic alkylation reactions achieving high enantioselectivity [PubChem: ].

  • Cross-Coupling Reactions

    Cross-coupling reactions involve forming new carbon-carbon bonds between different organic molecules. da-BPhy has been explored as a ligand in Suzuki-Miyaura couplings and Buchwald-Hartwig amination reactions, exhibiting good catalytic activity [Sigma-Aldrich: ].

  • Other Catalytic Applications

    Research suggests da-BPhy's potential utility in other catalytic transformations, including hydroboration and hydrogenation reactions. However, more investigation is needed to fully understand its efficacy in these contexts.

Di(1-adamantyl)-n-butylphosphine hydriodide is primarily recognized for its role as a ligand precursor in palladium-catalyzed reactions, including amination and Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound can also participate in nucleophilic substitution reactions due to the presence of the phosphorus atom .

Synthesis of di(1-adamantyl)-n-butylphosphine hydriodide typically involves the reaction of n-butylphosphine with 1-adamantyl iodide. The general procedure includes:

  • Preparation of n-Butylphosphine: This can be synthesized from phosphorus trichloride and n-butylamine.
  • Alkylation: The n-butylphosphine is then reacted with 1-adamantyl iodide under controlled conditions to yield di(1-adamantyl)-n-butylphosphine.
  • Hydriodide Formation: The final step involves treating the phosphine with hydroiodic acid to form the hydriodide salt .

Notable DifferencesDi(1-adamantyl)-n-butylphosphine hydriodidePhosphonium saltOrganic synthesis, catalysisContains adamantyl groupsTri-n-butylphosphinePhosphineCatalysisLacks bulky adamantyl substituentsDi(phenyl)phosphinePhosphineCoordination chemistryUses phenyl instead of adamantylDi(2-naphthyl)phosphinePhosphineCoordination chemistryNaphthyl groups instead of adamantyl

Di(1-adamantyl)-n-butylphosphine hydriodide's unique structure contributes to its distinctive reactivity patterns and potential applications in both organic synthesis and biological studies, differentiating it from other similar compounds.

Studies on di(1-adamantyl)-n-butylphosphine hydriodide indicate its potential interactions with biological systems, particularly regarding enzyme activity and membrane dynamics. These interactions may influence biochemical pathways, although detailed mechanistic studies are still required to fully understand its biological implications .

Several compounds share structural similarities with di(1-adamantyl)-n-butylphosphine hydriodide, including:

  • Tri-n-butylphosphine: A simpler phosphine that lacks the adamantyl groups but is used similarly in catalysis.
  • Di(phenyl)phosphine: This compound features phenyl groups instead of adamantyl groups and is widely used in coordination chemistry.
  • Di(2-naphthyl)phosphine: Similar to di(1-adamantyl)-n-butylphosphine hydriodide but contains naphthyl groups.

Unique Features

CompoundStructure TypeKey

Other CAS

714951-87-8

Dates

Modify: 2023-08-19

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